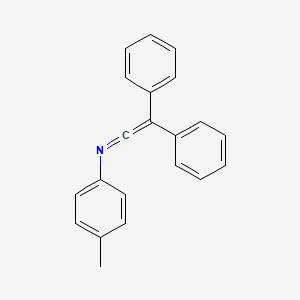

N-p-Tolyl-2,2-diphenylvinylideneamine

Description

N-p-Tolyl-2,2-diphenylvinylideneamine (CAS 5110-45-2) is an aromatic amine derivative characterized by a vinylideneamine core (C=NH) substituted with two phenyl groups and a para-tolyl (p-methylphenyl) group at the nitrogen atom. Its molecular formula is C₂₁H₁₇N, with a molecular weight of 283.37 g/mol . Structurally, the compound combines electron-rich aromatic systems (phenyl and p-tolyl groups) with a conjugated imine-like backbone, which may confer unique electronic and steric properties.

Properties

CAS No. |

5110-45-2 |

|---|---|

Molecular Formula |

C21H17N |

Molecular Weight |

283.4 g/mol |

InChI |

InChI=1S/C21H17N/c1-17-12-14-20(15-13-17)22-16-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 |

InChI Key |

YHHNXMTTWKAUEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=C=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-p-Tolyl-2,2-diphenylvinylideneamine typically involves the reaction of p-toluidine with benzophenone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-p-Tolyl-2,2-diphenylvinylideneamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N-p-Tolyl-2,2-diphenylvinylideneamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound may be used in biochemical assays to study enzyme interactions or as a probe for biological pathways.

Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-p-Tolyl-2,2-diphenylvinylideneamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-p-Tolyl-2,2-diphenylvinylideneamine with key analogs, focusing on molecular features, electronic effects, and inferred reactivity.

Structural Analogs with N-Aryl Substitution

- 3-Chloro-N-phenyl-phthalimide (): Molecular Formula: C₁₄H₈ClNO₂ (MW ≈ 257.5 g/mol). Key Differences: Replaces the vinylideneamine core with a phthalimide ring and substitutes chlorine at the 3-position. The electron-withdrawing chlorine and rigid phthalimide structure reduce conjugation compared to this compound. This compound is used in polyimide synthesis . Reactivity: The chloro group facilitates nucleophilic substitution, while the phthalimide ring enhances thermal stability.

(1R,2R)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine ():

- Molecular Formula : C₂₁H₂₃N₂O₂S (MW = 367.49 g/mol).

- Key Differences : Features a sulfonyl group and ethanediamine backbone instead of vinylideneamine. The sulfonyl group increases hydrophilicity and hydrogen-bonding capacity .

- Applications : Likely used in asymmetric catalysis or chiral resolution due to its stereochemistry.

Analogs with Diphenyl Motifs

- N-(2,2-Diphenylethyl)-4-nitrobenzamide (): Structure: Contains a diphenylethylamine backbone with a nitrobenzamide substituent. Key Differences: The ethylamine chain and nitro group introduce distinct electronic effects (strong electron-withdrawing nitro vs. electron-donating p-tolyl).

- N,N-Dimethyl-2-((α-phenyl-p-(phenylthio)benzyl)thio)ethylamine (): Molecular Formula: C₂₃H₂₅NS₂ (MW ≈ 379.6 g/mol). Key Differences: Incorporates thioether linkages and a dimethylamino group, enhancing sulfur-mediated reactivity and solubility in nonpolar solvents .

Functional Group Comparisons

Electronic and Steric Effects

- Electron-Donating vs. In contrast, the nitro group in ’s compound withdraws electrons, increasing electrophilicity.

- Steric Hindrance :

- The 2,2-diphenyl substitution in the target compound creates significant steric bulk, which may hinder nucleophilic attack at the nitrogen compared to less substituted analogs like N-phenylphthalimide ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.